The compound 2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a complex organic molecule with significant structural features that suggest potential biological activity. It is classified under the category of organic compounds and is particularly relevant in medicinal chemistry due to its structural similarity to known antihyperglycemic agents. The compound's CAS number is 1358581-37-9, and its molecular formula is with a molecular weight of approximately 474.54 g/mol .
The synthesis of this compound typically involves several steps that focus on the construction of the oxane ring and the introduction of various functional groups. The methodologies often utilize:
Patent literature outlines detailed synthetic routes that may include:
The compound features a complex molecular structure characterized by:
The structural representation can be described using various notations:
Cc1ccc(cc1Cc1ccc(s1)-c1ccc(F)cc1)[C@@H]1O[C@H](CO)[C@@H](O)[C@H](OC)=OThe compound's stereochemistry is indicated by specific configurations at multiple chiral centers, which are essential for its biological function .
The compound can undergo various chemical reactions, including:
Specific synthetic routes may highlight:
Understanding these pathways can help in designing derivatives with enhanced activity or selectivity .
The mechanism of action for this compound, particularly in relation to its potential as an antihyperglycemic agent, may involve:
Preliminary studies suggest that compounds structurally related to this molecule exhibit significant pharmacological effects on glucose metabolism, warranting further investigation into their mechanisms .
The physical properties include:
Chemical properties encompass:
Relevant analyses often include spectral data (NMR, IR) to confirm structure and purity .
This compound holds potential applications in several areas:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: